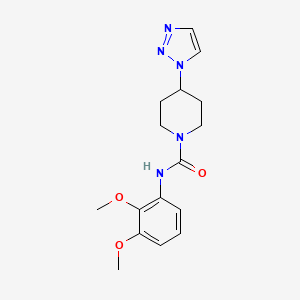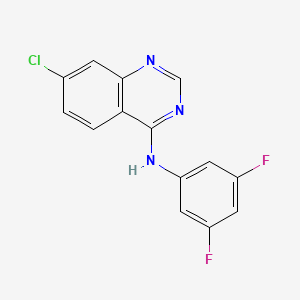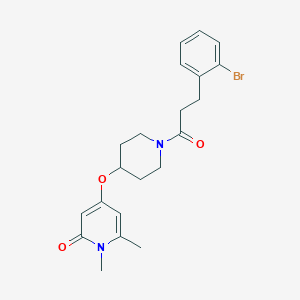
cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C11H18N2O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as this compound, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopentyl group attached to a 1,5-dimethyl-1H-pyrazol-3-yl methanol group . The InChI code for this compound is 1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 194.28 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are not provided in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives are significant in heterocyclic chemistry due to their extensive use in organic synthesis and their biological and pharmacological activities. Novel synthetic routes for pyrazole derivatives have been developed, demonstrating their utility in creating complex molecules with potential applications in drug design and materials science. For example, novel and efficient synthesis methods have been developed for 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, showcasing the versatility of pyrazoles in synthetic chemistry (Hote & Lokhande, 2014).
Biological Activities
Pyrazole derivatives are known for their significant biological and pharmacological activities, including antibacterial and antioxidant properties. Synthesis, DFT, and molecular docking analysis of tri-substituted pyrazoles have provided insights into their potential as therapeutic agents. These compounds exhibit moderate antibacterial and antioxidant activities, indicating their relevance in developing new treatments (Lynda, 2021).
Metal Complexes with Pyrazole Ligands
The coordination chemistry of pyrazole derivatives with metals has been explored, leading to the synthesis of various metal complexes. These complexes have been studied for their structural, magnetic, and potentially catalytic properties. For instance, complexes of nickel with tetradentate ligands formed by ring opening of pyrazoline derivatives highlight the importance of pyrazole-based ligands in the development of metal-organic frameworks and catalytic systems (Mukhopadhyay & Pal, 2004).
Mecanismo De Acción
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .
Propiedades
IUPAC Name |
cyclopentyl-(1,5-dimethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-7-10(12-13(8)2)11(14)9-5-3-4-6-9/h7,9,11,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWMYTAGAIUUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)
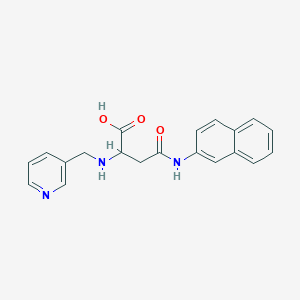
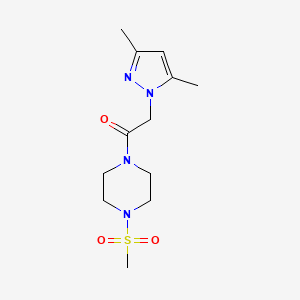
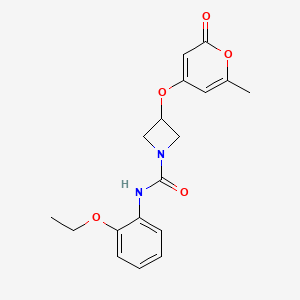
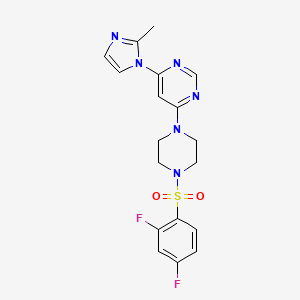
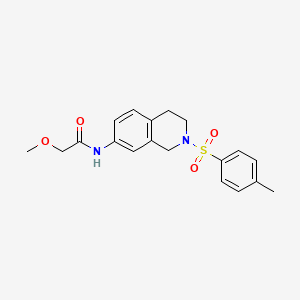
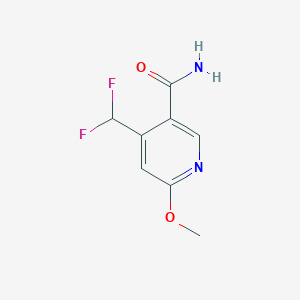
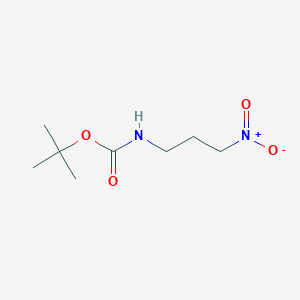
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2981565.png)
![3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2981568.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981570.png)
